molecular formula C20H24N2O3 B2575453 1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole CAS No. 510723-47-4

1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole

Cat. No. B2575453
CAS RN: 510723-47-4
M. Wt: 340.423
InChI Key: JWERLBADCDHQNQ-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole is a chemical compound with a molecular formula of C19H22N2O3. It is a benzimidazole derivative that has been extensively studied for its potential uses in various scientific research applications. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Scientific Research Applications

Chiral Synthesis and Desymmetrization

The desymmetrization of symmetric compounds is a powerful strategy in organic synthesis. It allows the creation of multiple chiral centers in a single step, leading to stereochemically complex molecules. In the case of 1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole, its desymmetrization can yield chiral building blocks. Researchers have explored diastereotopic group differentiating reactions to achieve this . The compound’s inherent symmetry makes it an attractive starting point for creating diverse chiral molecules.

Tetrahydroisoquinoline Core Synthesis

The diastereomeric morpholinone derivative derived from this compound has been transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization. This classical method of synthesis leads to the tetrahydroisoquinoline core, which has applications in medicinal chemistry and natural product synthesis . The tetrahydroisoquinoline scaffold is prevalent in bioactive molecules and pharmaceuticals.

Acetal Formation and Protecting Group Chemistry

The ethoxyethyl groups in 1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole can serve as acetal-forming moieties. Acetals are valuable protecting groups in organic synthesis, shielding sensitive functional groups during reactions. Researchers may utilize this compound as a precursor for acetal formation, enabling selective transformations .

properties

IUPAC Name

1-(2,2-diethoxyethyl)-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-23-20(24-4-2)14-22-18-13-9-8-12-17(18)21-19(22)15-25-16-10-6-5-7-11-16/h5-13,20H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWERLBADCDHQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)-2-(phenoxymethyl)benzimidazole

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